molecular formula C9H5BrO2 B148515 3-Bromo-2-chromenone CAS No. 939-18-4

3-Bromo-2-chromenone

Cat. No. B148515
CAS RN: 939-18-4
M. Wt: 225.04 g/mol
InChI Key: DZCTYFCCOGXULA-UHFFFAOYSA-N
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Description

3-Bromo-2-chromenone, also known as 3-bromo-2H-chromen-2-one, is a chemical compound with the CAS Number: 939-18-4 . It has a molecular weight of 225.04 and its IUPAC name is 3-bromo-2H-chromen-2-one . .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chromenone consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 distinguishes it from chromone .


Physical And Chemical Properties Analysis

3-Bromo-2-chromenone has a molecular weight of 225.04 . . The compound is stored at a temperature between 28 C .

Scientific Research Applications

Anticancer Activity

Chromone derivatives, including 3-Bromo-2-chromenone, have shown promising results in the fight against cancer, particularly triple-negative breast cancer (TNBC). These compounds have demonstrated growth inhibitory effects on TNBC-derived MDA-MB-231 cells . They can promote apoptosis, sensitize TNBC MDA-MB-231 cells to doxorubicin (Dox), and inhibit multiple kinase activities with higher selectivity against PIM1 and PIM2 kinases .

Inhibition of Multiple Tyrosine Kinases

3-Bromo-2-chromenone derivatives have shown potential in inhibiting multiple tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades. They are involved in cell-cycle regulation .

Antiviral Activity

Indole derivatives, which are structurally similar to chromone derivatives, have demonstrated antiviral activity. While specific studies on 3-Bromo-2-chromenone are limited, the broader class of compounds to which it belongs suggests potential antiviral applications .

Anti-inflammatory Activity

Again, while specific studies on 3-Bromo-2-chromenone are limited, indole derivatives have shown anti-inflammatory activity. This suggests that 3-Bromo-2-chromenone could potentially have similar effects .

Antioxidant Activity

Indole derivatives have also demonstrated antioxidant activity, which suggests that 3-Bromo-2-chromenone could potentially have similar effects .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, suggesting that 3-Bromo-2-chromenone could potentially have similar effects .

Mechanism of Action

Target of Action

3-Bromo-2-chromenone, also known as 3-bromo-2H-chromen-2-one, is a chemical compound that belongs to the class of chromenone derivatives Chromone derivatives have been recognized as a privileged structure for new drug invention and development . They can combine with different types of receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . This suggests that the bromine atom at the 3rd position could significantly influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Chromone derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and hiv inhibitory potential . This suggests that 3-Bromo-2-chromenone could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Chromone derivatives have shown promising anticancer and antiviral potential . This suggests that 3-Bromo-2-chromenone could potentially have similar effects.

Action Environment

The biological activity of chromone derivatives can be influenced by the type, number, and position of substituents connected to the chromone core . This suggests that the bromine atom at the 3rd position could potentially influence the compound’s action in different environments.

properties

IUPAC Name

3-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCTYFCCOGXULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359561
Record name 3-Bromo-2-chromenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chromenone

CAS RN

939-18-4
Record name 3-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chromenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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